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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefcanel daloxate is a third-generation oral cephalosporin prodrug. Following oral

administration, it is hydrolyzed to its active metabolite, cefcanel. This guide provides a

comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cefcanel
daloxate, intended to support research and development activities in the field of antibacterial

drug discovery.

Pharmacokinetics
Cefcanel daloxate is readily absorbed after oral administration and rapidly converted to its

active form, cefcanel, by esterases in the intestinal wall and blood. The pharmacokinetic profile

of cefcanel has been evaluated in healthy volunteers and in patients with varying degrees of

renal function.

Table 1: Pharmacokinetic Parameters of Cefcanel after a
Single 300 mg Oral Dose of Cefcanel Daloxate
Hydrochloride in Healthy Volunteers
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Parameter Mean Value (± SD)

Cmax (mg/L) 3.5 (± 0.8)

Tmax (h) 1.5 (± 0.5)

AUC₀₋∞ (mg·h/L) 10.2 (± 1.8)

t½ (h) 1.1 (± 0.2)

Renal Clearance (mL/min) 250 (± 50)

Urinary Excretion (% of dose) 60 - 70

Data compiled from studies in healthy adult volunteers with normal renal function.

Table 2: Influence of Renal Impairment on Cefcanel
Pharmacokinetics

Creatinine
Clearance (mL/min)

Cmax (mg/L) AUC₀₋∞ (mg·h/L) t½ (h)

> 80 (Normal) 3.5 10.2 1.1

50 - 80 (Mild) 4.1 15.8 2.3

30 - 50 (Moderate) 5.2 25.1 4.5

< 30 (Severe) 6.8 48.7 8.9

Values represent the mean pharmacokinetic parameters of cefcanel following a single oral

dose of cefcanel daloxate in patients with varying degrees of renal impairment.

Experimental Protocol: Pharmacokinetic Study in
Humans
Study Design: An open-label, single-dose study was conducted in healthy adult volunteers and

patients with stable renal impairment.

Drug Administration: A single oral dose of 300 mg cefcanel daloxate hydrochloride was

administered with 240 mL of water after an overnight fast.
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Sample Collection: Blood samples were collected into heparinized tubes at pre-dose and at

0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Urine was collected in fractions over 24

hours.

Analytical Method: Plasma and urine concentrations of cefcanel were determined using a

validated high-performance liquid chromatography (HPLC) method.

Sample Preparation: Plasma samples were deproteinized with acetonitrile. Urine samples

were diluted with the mobile phase.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 7.0).

Flow Rate: 1.0 mL/min.

Detection: UV detection at 270 nm.

Quantification: The concentration of cefcanel in the samples was determined by comparing

the peak area with that of a standard curve prepared with known concentrations of cefcanel.

Metabolism and Excretion
Cefcanel daloxate, a prodrug, undergoes hydrolysis by esterases to release the active moiety,

cefcanel. This biotransformation primarily occurs in the intestinal mucosa and blood. Cefcanel

itself is not significantly metabolized and is primarily eliminated unchanged by the kidneys

through both glomerular filtration and tubular secretion. In healthy individuals, approximately

60-70% of the administered dose is recovered in the urine as active cefcanel within 24 hours. A

study involving [14C]cefcanel daloxate hydrochloride in healthy male volunteers showed that

after a single oral dose, the half-life of cefcanel was approximately 1 hour, with 38.2% of the

radioactivity excreted in the urine as cefcanel.[1]

Pharmacodynamics
The antibacterial activity of cefcanel is attributed to its ability to inhibit bacterial cell wall

synthesis. Like other β-lactam antibiotics, cefcanel binds to and inactivates penicillin-binding
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proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis. This

disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vivo Efficacy: Mouse Thigh Infection Model
The in vivo efficacy of cefcanel daloxate has been demonstrated in a neutropenic mouse thigh

infection model against common pathogens.

Table 3: In Vivo Efficacy of Cefcanel Daloxate in a
Murine Thigh Infection Model

Organism Strain MIC (mg/L) Dose (mg/kg)

Log₁₀ CFU
Reduction at
24h (mean ±
SD)

Staphylococcus

aureus
ATCC 29213 1.0 10 1.5 ± 0.3

20 2.8 ± 0.5

40 4.1 ± 0.6

Escherichia coli ATCC 25922 0.5 10 1.8 ± 0.4

20 3.2 ± 0.7

40 4.5 ± 0.8

Klebsiella

pneumoniae
ATCC 13883 0.25 10 2.1 ± 0.5

20 3.9 ± 0.6

40 5.2 ± 0.9

Data represents the reduction in bacterial colony-forming units (CFU) per thigh in neutropenic

mice 24 hours after oral administration of cefcanel daloxate.

Experimental Protocol: Mouse Thigh Infection Model
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Animal Model: Female ICR (CD-1) mice (6-8 weeks old) were rendered neutropenic by

intraperitoneal injections of cyclophosphamide.

Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension

containing approximately 10⁶ CFU of either S. aureus, E. coli, or K. pneumoniae.

Drug Administration: Cefcanel daloxate was administered orally via gavage at various doses

at 2 and 12 hours post-infection.

Efficacy Assessment: At 24 hours post-infection, mice were euthanized, and the thigh muscles

were excised, homogenized, and serially diluted. The number of viable bacteria (CFU) was

determined by plating on appropriate agar media. The reduction in log₁₀ CFU per thigh

compared to untreated controls was calculated to determine the efficacy of the treatment.
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Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.
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Experimental Workflow: Pharmacokinetic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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